Dipotassium;palladium;hexahydrochloride
Description
Historical Trajectories and Evolution of Palladium(IV) Chemistry
The chemistry of palladium, discovered in 1802 by William Hyde Wollaston, has predominantly focused on the 0 and +2 oxidation states, which are central to many catalytic cross-coupling reactions. wikipedia.org The higher oxidation state, palladium(IV), was historically considered less accessible and its compounds comparatively rare. wikipedia.org For many years, the most well-characterized and stable examples of Pd(IV) compounds were inorganic halogen salts, such as K₂[PdCl₆]. utexas.edu
A significant evolution in the field was the isolation and characterization of the first stable organometallic palladium(IV) complexes. utexas.edu This breakthrough challenged previous assumptions and opened new avenues for investigation into the mechanisms of palladium-catalyzed reactions. Researchers began to propose and provide evidence for the involvement of Pd(IV) intermediates in various catalytic cycles, including C-H activation and cross-coupling reactions. researchgate.netyork.ac.uk While initially met with some skepticism, the body of evidence for the existence and importance of Pd(IV) intermediates has grown substantially, leading to the emergence of palladium(IV) chemistry as a dynamic and expanding field of study. utexas.eduresearchgate.net This evolution has been driven by the development of sophisticated ligands capable of stabilizing the high-valent palladium center and by advanced analytical techniques for characterizing these transient species. utexas.edu
Significance of the Hexachloropalladate(IV) Anion in Coordination Chemistry
The hexachloropalladate(IV) anion, [PdCl₆]²⁻, is a classic example of an octahedral coordination complex. In this arrangement, the central palladium(IV) ion is coordinated to six chloride ligands. Coordination chemistry, which studies compounds containing a central metal atom or ion bonded to surrounding molecules or anions (ligands), is fundamental to understanding the properties and reactivity of K₂[PdCl₆]. libretexts.org
The significance of the [PdCl₆]²⁻ anion lies in several key areas:
Structural Model: It serves as an excellent model for studying the electronic structure, bonding, and spectroscopy of octahedral d⁶ metal complexes. The stability of this anion allows for detailed investigation of its properties, providing insights that can be extrapolated to other, less stable palladium(IV) species.
Precursor for Synthesis: The [PdCl₆]²⁻ anion is a versatile starting material. The chloride ligands can be substituted by other ligands, allowing for the synthesis of a wide array of other palladium(IV) complexes with tailored electronic and steric properties.
Role in Reaction Mechanisms: As a stable palladium(IV) species, it provides a reference point for mechanistic studies that propose transient [Pd(IV)Clₓ] intermediates. Understanding the behavior of [PdCl₆]²⁻ helps elucidate the feasibility and pathways of oxidative addition and reductive elimination steps in catalytic cycles that involve a Pd(II)/Pd(IV) transition. researchgate.net
Paradigms in Current Research and Future Trajectories for Dipotassium (B57713) Hexachloropalladate(IV)
Contemporary research on dipotassium hexachloropalladate(IV) is focused on leveraging its unique properties for a variety of applications. chemimpex.com The high thermal stability and defined stoichiometry make it a reliable precursor and catalyst in numerous chemical transformations. chemimpex.com
Current research paradigms include:
Catalysis: K₂[PdCl₆] is employed as a catalyst or catalyst precursor in organic synthesis, particularly for cross-coupling reactions and hydrogenations. chemimpex.com Its ability to facilitate the formation of new chemical bonds is critical in the synthesis of fine chemicals and complex molecules. chemimpex.com
Materials Science: The compound is used in the synthesis of advanced materials, such as palladium nanoparticles and conductive polymers. chemimpex.com These materials are essential for applications in electronics and nanotechnology.
Electrochemistry: Its capacity to facilitate electron transfer reactions makes it a valuable component in the development of electrochemical sensors and fuel cells, contributing to advancements in energy technology. chemimpex.com
Pharmaceutical Development: In the pharmaceutical industry, it is utilized in the synthesis of palladium-based compounds that are being investigated for their potential therapeutic benefits, including anticancer properties. chemimpex.com
Future trajectories for research involving dipotassium hexachloropalladate(IV) are expected to build upon these foundations. There is growing interest in developing more sustainable and efficient catalytic systems, where K₂[PdCl₆] could serve as a robust precursor for single-atom catalysts or heterogeneous catalysts. Its role in environmental applications, such as in catalytic converters for reducing vehicle emissions, is also an area of ongoing exploration. chemimpex.com Furthermore, as the understanding of palladium(IV) chemistry deepens, novel transformations and reaction pathways involving this compound are likely to be discovered, further expanding its utility in synthetic chemistry.
Properties of Dipotassium Hexachloropalladate(IV)
| Property | Data | Reference |
| Chemical Formula | K₂[PdCl₆] | wikipedia.org |
| Molecular Weight | 397.33 g/mol | riyngroup.comnih.gov |
| Appearance | Rose red / Red-brown crystalline powder | wikipedia.orgchemimpex.comalfachemch.com |
| Density | 2.738 g/mL at 25 °C | riyngroup.comalfachemch.comchemicalbook.com |
| Melting Point | 525 °C | wikipedia.org |
| Solubility in Water | Soluble / Poorly soluble | wikipedia.orgalfachemch.comchemicalbook.com |
| Crystal System | Cubic | wikipedia.org |
| CAS Number | 16919-73-6 | chemicalbook.com |
Structure
2D Structure
Properties
Molecular Formula |
Cl6H6K2Pd+2 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
dipotassium;palladium;hexahydrochloride |
InChI |
InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1; |
InChI Key |
WNHAVLLGGSFWDO-UHFFFAOYSA-N |
Canonical SMILES |
Cl.Cl.Cl.Cl.Cl.Cl.[K+].[K+].[Pd] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dipotassium Hexachloropalladate Iv
Established Synthetic Pathways for K₂[PdCl₆]
The synthesis of dipotassium (B57713) hexachloropalladate(IV) is well-established, with primary methods involving the oxidation of the more common palladium(II) salt, potassium tetrachloropalladate(II) (K₂[PdCl₄]). Two principal pathways are widely recognized:
Oxidation by Aqua Regia : This method involves the dissolution of potassium tetrachloropalladate(II) in aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid. The palladium(II) is oxidized to palladium(IV), leading to the formation of K₂[PdCl₆]. googleapis.com The balanced chemical equation for this reaction is:
3K₂[PdCl₄] + 6HCl + 2HNO₃ → 3K₂[PdCl₆] + 2NO + 4H₂O googleapis.com
Chlorination : A second common method is the direct oxidation of K₂[PdCl₄] using chlorine gas. In this process, chlorine is passed through a suspension of potassium tetrachloropalladate(II) in a potassium chloride solution, yielding the desired dipotassium hexachloropalladate(IV). googleapis.com The reaction is represented by the following equation:
K₂[PdCl₄] + Cl₂ → K₂[PdCl₆] googleapis.com
Innovative Methodologies for the Preparation of High-Purity Dipotassium Hexachloropalladate(IV)
While the established synthetic pathways are effective, the preparation of high-purity K₂[PdCl₆] is critical for its applications in catalysis and materials science, where trace impurities can significantly alter performance. Although novel, standalone synthetic methodologies are not extensively detailed in readily available literature, the achievement of high purity (e.g., ≥99%) focuses on the meticulous control of reaction conditions and the purity of the precursors. google.com Key considerations for ensuring high-purity products include:
Precursor Quality : Utilizing high-purity potassium tetrachloropalladate(II) and filtered, dry chlorine gas or analytical grade acids is foundational.
Stoichiometric Control : Precise control over the molar ratios of reactants prevents the formation of side products and ensures complete conversion.
Purification Techniques : Standard purification methods such as recrystallization are employed to remove any unreacted starting materials or impurities. The compound's poor solubility in cold water is a property that can be leveraged during purification. googleapis.com
Strict quality control measures throughout the manufacturing process are essential for producing a compound that meets the highest standards of excellence required for advanced applications.
Dipotassium Hexachloropalladate(IV) as a Foundational Precursor in Palladium Compound Synthesis
Dipotassium hexachloropalladate(IV) is a versatile and crucial precursor for the synthesis of a wide array of other palladium compounds and materials. google.com Its utility stems from its stability and its role as a soluble source of palladium(IV) ions, which can be readily converted into other oxidation states, typically the catalytically active Pd(0) or Pd(II) species.
K₂[PdCl₆] is a key starting material in the creation of palladium-based catalysts, which are indispensable in organic synthesis for facilitating carbon-carbon bond formation. google.com These catalysts are particularly vital for cross-coupling reactions, which are fundamental to the production of pharmaceuticals, agrochemicals, and complex organic molecules. google.comproplate.com The compound serves as a precursor to the active catalytic species used in several named reactions. google.comproplate.com
Supported palladium catalysts, which make up a significant portion of the fine chemicals sector, are often synthesized from palladium salt precursors. proplate.comproplate.com The process generally involves depositing the palladium precursor onto a support material like activated carbon or metal oxides, followed by a reduction step to form catalytically active palladium nanoparticles. proplate.comproplate.com
| Reaction Name | Coupling Partners | Typical Application | Role of Palladium Precursor |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Compound | Synthesis of biaryls, polyolefins, and styrenes. google.comproplate.com | Serves as a source for the active Pd(0) catalyst, often generated in situ via reduction. proplate.comgoogle.com |
| Mizoroki-Heck Reaction | Aryl/Vinyl Halide + Alkene | Synthesis of substituted alkenes. google.comproplate.comgoogle.com | |
| Cyanation Reactions | Aryl Halide + Cyanide Source | Formation of (hetero)aromatic nitriles. | Forms the active palladium complex that facilitates the cyanation of less reactive aryl chlorides. |
The advancement of nanotechnology has led to the development of highly efficient palladium nanoparticle (PdNP)-based heterogeneous catalysts. proplate.com K₂[PdCl₆] plays a significant role in materials science as a precursor for the synthesis of these palladium-based nanomaterials. google.com The synthesis of PdNPs from a palladium salt precursor typically involves reduction in the presence of a stabilizing agent to control particle size and prevent agglomeration. The high surface-area-to-volume ratio of nanoparticles makes them exceptionally effective as catalysts. proplate.com
Several methods exist for the synthesis of palladium nanoparticles from precursor salts like K₂[PdCl₆]. The choice of method influences the morphology and, consequently, the catalytic activity of the resulting nanomaterials.
| Synthesis Method | Description | Example |
|---|---|---|
| Polyol Method | A chemical reduction method where a polyol (e.g., ethylene (B1197577) glycol) acts as both the solvent and the reducing agent at elevated temperatures. | Pd nanoparticles with controlled spherical or polyhedral shapes can be synthesized using palladium salts and stabilizers like polyvinylpyrrolidone (B124986) (PVP). |
| Green Synthesis | An environmentally benign approach that uses biological entities like plant extracts as reducing and capping agents. | Aqueous leaf extracts can be used to reduce Pd(II) ions from a precursor salt to form stable Pd(0) nanoparticles. |
| Biotechnological Synthesis | Utilizes microbes that are capable of bioreducing soluble high oxidation state metal ions to form metal nanoparticles at ambient conditions. proplate.com | Bacteria can reduce palladium ions from waste solutions to form cell-supported bio-Pd nanoparticles, offering a sustainable synthesis route. proplate.com |
Dipotassium hexachloropalladate(IV) is employed in the formulation of electroplating solutions, or baths, used to deposit a thin layer of palladium onto various surfaces. google.com Palladium plating is highly valued in the electronics industry as a substitute for gold, offering excellent corrosion resistance, durability, and a stable contact surface. googleapis.comgoogle.com
A palladium electroplating bath is a complex chemical system requiring precise control. While various soluble palladium salts can be used, the fundamental components and their functions remain consistent. The bath chemistry is sensitive to contaminants, pH, and temperature, all of which must be tightly controlled to ensure a high-quality, uniform deposit.
| Component | Example Substance(s) | Function | Source(s) |
|---|---|---|---|
| Palladium Source | Soluble palladium salts (e.g., K₂[PdCl₆], Palladium Tetraamine Sulfate) | Provides the palladium ions that are reduced and deposited onto the substrate. | |
| Conducting Salt | Potassium Sulfate, Ammonium Sulfamate, Ammonium Chloride | Increases the electrical conductivity of the solution to ensure efficient current flow. | google.comgoogle.com |
| pH Buffer / Complexing Agent | Ammonium Hydroxide, Potassium Oxalate, Dibasic Ammonium Phosphate | Maintains the pH of the bath within an optimal range (typically 6.0-10.0) and helps keep palladium ions in solution. | google.comgoogle.com |
| Additives (e.g., Brighteners) | Sodium Saccharin | Refines the grain structure of the deposited metal, resulting in a brighter and smoother finish. | google.com |
Advanced Structural Characterization and Crystallographic Investigations of Dipotassium Hexachloropalladate Iv
Elucidation of Crystal Structure and Lattice Dynamics
The solid-state structure of dipotassium (B57713) hexachloropalladate(IV) has been conclusively established through techniques such as X-ray diffraction. These studies reveal a highly ordered and symmetric crystal lattice.
Dipotassium hexachloropalladate(IV) crystallizes in the cubic crystal system, a classification characterized by its high degree of symmetry. wikipedia.org Specifically, its structure is defined by the Fm-3m space group, which is number 225 in the International Tables for Crystallography. materialsproject.org This space group is common for compounds with the general formula A₂BX₆ and is associated with the antifluorite structure type. The cubic nature of the crystal means its unit cell is defined by a single lattice parameter, 'a'. materialsproject.org A study conducted at 120 K determined the lattice parameter 'a' to be 9.6374 (4) Å. iucr.org Other computational studies report values such as 7.063 Å. materialsproject.org
Table 1: Crystallographic Data for Dipotassium Hexachloropalladate(IV)
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Cubic | wikipedia.org |
| Space Group | Fm-3m | materialsproject.orgiucr.org |
| Lattice Parameter (a) | 9.6374 (4) Å (at 120 K) | iucr.org |
| Lattice Parameter (a) | 7.063 Å (calculated) | materialsproject.org |
Within the Fm-3m space group, the atoms occupy specific, high-symmetry positions. The palladium (Pd⁴⁺) ions are situated at the center of octahedra, bonded to six equivalent chlorine (Cl⁻) atoms. materialsproject.orgosti.gov The potassium (K⁺) ions are located in positions that provide charge balance, bonded to twelve equivalent chlorine atoms, forming cuboctahedra. materialsproject.orgosti.govmaterialsproject.org
The precision of diffraction studies allows for the accurate determination of the distances between these atoms. The Pd-Cl bond length is a critical parameter, defining the dimensions of the [PdCl₆]²⁻ octahedron. Experimental studies at 120 K have measured this distance to be 2.3094 (3) Å. iucr.org Theoretical calculations have yielded similar values, ranging from 2.33 Å to 2.35 Å. materialsproject.orgmaterialsproject.org The K-Cl distances are longer, reflecting a different bonding environment, with calculated values around 3.45 Å to 3.53 Å. materialsproject.orgmaterialsproject.orgosti.gov These interatomic distances are crucial for understanding the stability and lattice dynamics of the crystal.
Table 2: Selected Interatomic Distances in Dipotassium Hexachloropalladate(IV)
| Bond | Distance (Å) at 120 K iucr.org | Calculated Distance (Å) materialsproject.orgmaterialsproject.org | Coordination Environment |
|---|---|---|---|
| Pd-Cl | 2.3094 (3) | 2.33 - 2.35 | Octahedral [PdCl₆]²⁻ |
Experimental and Theoretical Studies on Electron Density Distribution
Advanced experimental techniques, coupled with theoretical modeling, have been employed to map the distribution of electrons within the K₂[PdCl₆] crystal. iucr.orgelsevierpure.com These studies go beyond simple atomic positions to reveal the nuances of chemical bonding. Investigations have shown a distinct asphericity in the 4d electron distribution of the palladium atom. iucr.org
Specifically, in the octahedral environment of the [PdCl₆]²⁻ ion, analysis of deformation density maps reveals positive electron densities along the arxiv.org directions, at approximately 0.5 Å from the palladium nucleus. iucr.org These features, with a height of 1.4 (3) e Å⁻³, correspond to the spatial orientation of the t₂g orbitals. iucr.org This observation is a direct visualization of crystal field theory predictions, where the d-orbitals are split into different energy levels by the surrounding chloride ligands. The accumulation of electron density in the t₂g orbitals reflects their energetic stabilization relative to the e_g orbitals in an octahedral field. iucr.org
Investigations into Polymorphism and Solid-State Phase Transitions
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. While many compounds in the A₂BX₆ family are known to undergo structural phase transitions, often driven by the rotational modes of the BX₆ octahedra, the situation for K₂[PdCl₆] is less definitive. researchgate.net
Research has suggested the possibility of an "incipient phase transition" in K₂[PdCl₆]. An incipient phase transition is one that a material approaches, showing pre-transitional effects like the softening of a phonon mode, but does not complete under normal conditions. This indicates that the cubic Fm-3m structure is stable, but that the lattice has a potential instability that could lead to a structural distortion under different temperature or pressure conditions. While no distinct polymorphic forms of K₂[PdCl₆] have been isolated under ambient pressure, the analysis of its lattice dynamics suggests that a transition is plausible, a topic that invites further experimental investigation at low temperatures or high pressures.
Spectroscopic Fingerprinting and Vibrational Analysis of Dipotassium Hexachloropalladate Iv
Advanced Infrared (IR) Spectroscopy Studies
Infrared spectroscopy probes the vibrational modes of a molecule that induce a change in the molecular dipole moment. For the octahedral [PdCl₆]²⁻ anion, which belongs to the Oₕ point group, group theory predicts which of its fundamental vibrational modes will be IR-active. These studies are typically conducted in the far-infrared region (below 400 cm⁻¹) where the heavier palladium-chlorine bond vibrations occur. acs.orgnih.gov
The vibrational spectra for Dipotassium (B57713) Hexachloropalladate(IV) have been extensively recorded and interpreted based on its octahedral symmetry. acs.org The primary IR-active mode involving the palladium-chlorine bonds is the antisymmetric stretching vibration, designated as the F₁ᵤ mode. This mode corresponds to the stretching of the Pd-Cl bonds in a manner that creates an oscillating dipole moment. Another key IR-active mode is the Cl-Pd-Cl bending or deformation mode, also of F₁ᵤ symmetry.
The assignment of these metal-ligand vibrational modes is a cornerstone of characterizing hexahalo complexes. acs.org The precise frequencies of these absorptions are sensitive to the strength of the Pd-Cl bond and the mass of the constituent atoms.
Table 1: Predicted and Observed IR-Active Vibrational Modes for [PdCl₆]²⁻
| Vibrational Mode | Symmetry | Description | Activity | Observed Frequency (cm⁻¹) |
|---|---|---|---|---|
| ν₃ | F₁ᵤ | Antisymmetric Pd-Cl Stretch | IR-Active | Specific values from definitive literature like Nakamoto's reference text confirm this peak's presence in the far-IR region. acs.org |
Note: Precise, universally cited frequencies require access to comprehensive spectroscopic databases or reference texts such as Nakamoto's "Infrared and Raman Spectra of Inorganic and Coordination Compounds". ugent.besemanticscholar.orgwiley.com
To gain deeper insight into the bonding within the [PdCl₆]²⁻ anion, Normal Coordinate Analysis (NCA) is employed. This computational method connects the observed vibrational frequencies from IR and Raman spectra to the internal mechanics of the molecule, described by a set of force constants. Force constants quantify the stiffness of a chemical bond (stretching force constants) or the resistance to angular deformation (bending force constants).
For Dipotassium Hexachloropalladate(IV), force constant calculations have been completed, allowing for a refined understanding of the intramolecular forces. acs.org The analysis typically involves defining a potential energy field, such as the Urey-Bradley force field, which includes terms for bond stretching, angle bending, and non-bonded interactions. By adjusting the force constants, a theoretical spectrum is calculated and fitted to the experimental IR and Raman data. The primary stretching force constant, f(Pd-Cl), is a direct indicator of the Pd-Cl bond strength. These calculations confirm the assignments of the fundamental vibrational modes and provide a robust, quantitative description of the bonding environment around the palladium center. scribd.com
High-Resolution Raman Spectroscopy Investigations
Raman spectroscopy is a complementary vibrational technique that detects molecular vibrations that cause a change in the polarizability of the molecule. semanticscholar.org For a molecule with a center of symmetry, like the octahedral [PdCl₆]²⁻, the rule of mutual exclusion applies: vibrational modes that are Raman-active are IR-inactive, and vice versa. This makes the combination of IR and Raman spectroscopy particularly powerful for structural elucidation. acs.org
The Raman spectrum of Dipotassium Hexachloropalladate(IV) reveals the vibrational modes that are silent in the IR spectrum. For the [PdCl₆]²⁻ ion, the Raman-active modes include the symmetric Pd-Cl stretch (A₁g), a degenerate antisymmetric Pd-Cl stretch (E₉), and a Cl-Pd-Cl bending mode (F₂₉).
The observation of distinct bands in the IR and Raman spectra, with no overlap, provides strong evidence for the centrosymmetric (Oₕ) structure of the hexachloropalladate(IV) anion in the solid state. acs.org
Table 2: Predicted and Observed Raman-Active Vibrational Modes for [PdCl₆]²⁻
| Vibrational Mode | Symmetry | Description | Activity | Observed Frequency (cm⁻¹) |
|---|---|---|---|---|
| ν₁ | A₁g | Symmetric Pd-Cl Stretch | Raman-Active (Polarized) | The most intense Raman peak, characteristic of symmetric stretching. acs.org |
| ν₂ | E₉ | Antisymmetric Pd-Cl Stretch | Raman-Active (Depolarized) | Observed at a distinct frequency from the A₁g mode. acs.org |
Note: A sixth fundamental mode, the F₂ᵤ bend (ν₆), is inactive in both IR and Raman spectra and can only be observed by techniques like inelastic neutron scattering. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
While vibrational spectroscopy probes molecular motions, Nuclear Magnetic Resonance (NMR) spectroscopy investigates the magnetic environments of atomic nuclei. For Dipotassium Hexachloropalladate(IV), NMR studies are less common than vibrational analyses. The palladium nucleus itself has NMR-active isotopes (¹⁰⁵Pd), but their low natural abundance, low gyromagnetic ratio, and quadrupolar nature make them challenging to observe directly.
Similarly, chlorine has NMR-active isotopes (³⁵Cl and ³⁷Cl), but their signals are often very broad, especially when bonded to a transition metal. There is limited specific NMR characterization data available in the literature for this compound. However, related platinum complexes, such as Potassium Hexachloroplatinate(IV), are well-studied by ¹⁹⁵Pt NMR, and Dipotassium Hexachloropalladate(IV) has been noted for its potential role as an NMR chemical shift reference compound in certain contexts.
Theoretical and Computational Studies on Dipotassium Hexachloropalladate Iv
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has been widely applied to study the properties of perovskite-type materials, including Dipotassium (B57713) hexachloropalladate(IV). researchgate.netresearchgate.net This approach is based on calculating the electron density of a system rather than its complex many-electron wavefunction, offering a balance between accuracy and computational cost.
DFT is particularly effective for calculating the electronic band structure and density of states (DOS), which are fundamental to understanding a material's electronic and optical properties. First-principles calculations based on DFT have been employed to investigate the electronic characteristics of K₂[PdCl₆]. researchgate.net
Studies have shown that Dipotassium hexachloropalladate(IV) is a semiconductor with an indirect band gap. researchgate.netresearchgate.net The valence band maximum (VBM) and conduction band minimum (CBM) are located at different points in the Brillouin zone, which is characteristic of an indirect band gap material. The calculated value for this band gap using the Generalized Gradient Approximation (GGA) is approximately 2.151 eV. researchgate.netresearchgate.net Analysis of the partial density of states reveals that the valence bands are primarily composed of hybridized Pd-4d and Cl-3p orbitals, while the conduction bands are dominated by anti-bonding Pd-4d orbitals. researchgate.net It is a known tendency for semi-local DFT functionals like GGA to underestimate the band gaps of semiconductors. materialsproject.org
| Property | Calculated Value | Computational Method |
|---|---|---|
| Band Gap Type | Indirect | DFT-GGA |
| Band Gap (eV) | 2.151 | DFT-GGA |
DFT calculations are also used to determine the stable crystal structure and geometric parameters of materials by finding the configuration that minimizes the total energy. For Dipotassium hexachloropalladate(IV), the crystal structure is cubic, belonging to the Fm-3m space group. materialsproject.org Computational models have successfully predicted its lattice constants, which are in close agreement with experimental data. researchgate.net
Furthermore, the dynamical stability of the crystal lattice can be assessed by calculating its phonon dispersion curves. The absence of imaginary frequencies in the phonon spectrum across the entire Brillouin zone indicates that the structure is dynamically stable. materialsproject.org These calculations are often performed using Density Functional Perturbation Theory (DFPT). materialsproject.org
| Property | Calculated Value | Computational Method |
|---|---|---|
| Crystal System | Cubic | DFT |
| Space Group | Fm-3m | DFT |
| Lattice Constant (a) | 7.063 Å | DFT (PBEsol) |
| Dynamical Stability | Stable | DFPT |
In molecular chemistry, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for determining chemical reactivity. For a solid-state material like K₂[PdCl₆], the analogous concepts are the valence band maximum (VBM) and the conduction band minimum (CBM).
The analysis of the density of states (DOS) provides insight into the atomic orbital contributions to these frontier bands. For K₂[PdCl₆], the VBM is primarily formed from the p-orbitals of the chlorine ligands and the d-orbitals of the palladium center, while the CBM is mainly composed of palladium d-orbitals. researchgate.net This electronic configuration is characteristic of a charge-transfer insulator. Understanding the character of these frontier bands is essential for predicting the compound's reactivity, its behavior as a catalyst, and the nature of its electronic transitions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of systems in the presence of time-dependent potentials, such as those from an oscillating electromagnetic field. Its most common application is in the calculation of electronic excited states and the simulation of UV-visible absorption spectra. researchgate.net
For a coordination compound like Dipotassium hexachloropalladate(IV), TD-DFT would be the method of choice to investigate its distinct color and photophysical properties. The intense red-brown color of the compound arises from electronic transitions, likely ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from an orbital that is primarily ligand-based (Cl) to one that is primarily metal-based (Pd). TD-DFT calculations can predict the energies of these transitions and their corresponding oscillator strengths, allowing for a direct comparison with experimental absorption spectra. While widely used for similar coordination complexes, specific TD-DFT studies focusing on the excited state dynamics of K₂[PdCl₆] are not extensively documented in the literature.
Advanced Ab Initio and Wavefunction-Based Methodologies
While DFT is a powerful and widely used method, it relies on approximations for the exchange-correlation functional, which can affect accuracy. Advanced ab initio and wavefunction-based methods, such as Møller-Plesset perturbation theory (MP2) or the Coupled Cluster (CC) family of theories, provide a more rigorous treatment of electron correlation. royalsocietypublishing.org
These methods are computationally more demanding than DFT and are typically applied to smaller molecular systems to obtain highly accurate benchmark data for energies and properties. For a periodic solid like K₂[PdCl₆], the application of such high-level wavefunction-based methods is computationally prohibitive. However, they could theoretically be applied to a cluster model of the [PdCl₆]²⁻ anion to provide a very precise description of its electronic structure and serve as a reference against which the performance of various density functionals could be judged.
Computational Photochemistry Studies and Reaction Pathways
Computational photochemistry utilizes quantum mechanical methods to explore the behavior of molecules and materials in their electronically excited states and to map out the pathways of photochemical reactions. researchgate.net This field often employs TD-DFT or more advanced multireference methods to calculate potential energy surfaces for excited states.
For Dipotassium hexachloropalladate(IV), a known photochemical reaction is its decomposition, which can be driven by light. A plausible reaction pathway is the reductive elimination of a chlorine molecule:
K₂[PdCl₆] + hν → K₂[PdCl₄] + Cl₂
Computational studies could elucidate the mechanism of this process. By calculating the potential energy surface of an electronically excited state of the [PdCl₆]²⁻ anion, researchers could identify the minimum energy path leading to the dissociation of two chloride ligands. Such calculations would determine whether the reaction proceeds through a transition state or is barrierless, and they would provide the energetic profile for the entire photochemical transformation. These theoretical insights are valuable for understanding the material's stability and its applications in photocatalysis.
Mechanistic Investigations of Chemical Transformations Involving Dipotassium Hexachloropalladate Iv
Kinetics and Mechanisms of Ligand Exchange Processes
The exchange of ligands in an octahedral complex like hexachloropalladate(IV) is a fundamental reaction. While specific kinetic data for ligand exchange on the [PdCl₆]²⁻ ion is not extensively documented, the mechanisms can be understood through the general principles of coordination chemistry for octahedral d⁶ metal centers. libretexts.org Palladium(IV) has a d⁶ electronic configuration and is generally considered kinetically inert due to its high crystal field stabilization energy (CFSE). libretexts.org
Ligand substitution reactions in octahedral complexes can proceed through several mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). libretexts.org
Dissociative (D) Mechanism: This pathway involves the initial cleavage of a Pd-Cl bond to form a five-coordinate intermediate, [PdCl₅]⁻. This step is typically slow and rate-determining. The incoming ligand then rapidly coordinates to this intermediate. A dissociative mechanism is characterized by a positive entropy of activation. jmmab.com
Associative (A) Mechanism: In this mechanism, the incoming ligand first coordinates to the metal center, forming a seven-coordinate intermediate. Subsequently, a chloride ligand dissociates. This pathway is less common for already sterically crowded 18-electron octahedral complexes but can be facilitated by ligands capable of π-backbonding. An associative mechanism is characterized by a negative entropy of activation. jmmab.com
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing. There is no distinct intermediate. The interchange mechanism can be further classified as dissociatively activated (Id) or associatively activated (Ia), depending on the degree of bond breaking or bond making in the transition state. libretexts.org
Given the d⁶ configuration and the typically saturated coordination sphere of [PdCl₆]²⁻, a dissociative or interchange dissociative (Id) mechanism is the most probable pathway for ligand exchange. The rate of such a reaction would be largely independent of the concentration of the entering ligand.
Table 1: General Characteristics of Ligand Substitution Mechanisms
| Mechanism | Key Feature | Intermediate | Dependence on Incoming Ligand | Activation Entropy (ΔS‡) |
| Dissociative (D) | Bond breaking precedes bond making | Five-coordinate | Low to none | Positive |
| Associative (A) | Bond making precedes bond breaking | Seven-coordinate | High | Negative |
| Interchange (I) | Concerted bond making and breaking | None (transition state) | Varies (Ia or Id) | Varies |
Elucidation of Oxidative Addition Pathways
Oxidative addition is a critical step in many catalytic cycles, involving an increase in both the oxidation state and coordination number of the metal center. wikipedia.org The formation of dipotassium (B57713) hexachloropalladate(IV) itself is a prime example of an oxidative addition reaction, specifically the oxidation of a palladium(II) precursor.
A common synthetic route to K₂[PdCl₆] involves the oxidative addition of chlorine to potassium tetrachloropalladate(II), K₂[PdCl₄]. wikipedia.org
K₂[PdCl₄] + Cl₂ → K₂[PdCl₆]
In this reaction, the palladium center is oxidized from +2 to +4, and its coordination number increases from 4 (in the square planar [PdCl₄]²⁻) to 6 (in the octahedral [PdCl₆]²⁻). The mechanism of this type of reaction can be complex. For the addition of a nonpolar molecule like Cl₂ to a d⁸ square planar complex, a concerted pathway is often proposed. wikipedia.org This would involve the simultaneous interaction of the palladium center with both chlorine atoms, proceeding through a three-centered transition state. Alternatively, a stepwise mechanism involving an initial electrophilic attack by chlorine on the electron-rich Pd(II) center could also be considered.
Another pathway for the formation of K₂[PdCl₆] is the dissolution of K₂[PdCl₄] in aqua regia, which acts as a strong oxidizing agent. wikipedia.org
Studies on Reductive Elimination Mechanisms in Palladium(IV) Systems
Reductive elimination is the reverse of oxidative addition and is a crucial bond-forming step in many catalytic processes. It involves a decrease in the oxidation state and coordination number of the metal center. In the context of palladium(IV) chemistry, this typically involves the formation of a new covalent bond between two ligands, with the palladium center being reduced to palladium(II).
While specific studies on the reductive elimination from [PdCl₆]²⁻ to form Cl₂ are centered on its thermal decomposition, the general principles of reductive elimination from Pd(IV) complexes have been extensively studied with organometallic derivatives. These studies reveal several possible mechanisms:
Concerted Reductive Elimination: This is the most common pathway, where the two ligands to be coupled are in a cis orientation to each other. The bond formation and the breaking of the metal-ligand bonds occur in a single, concerted step through a three-centered transition state.
Stepwise Mechanisms: In some cases, especially with ligands that can support stable radical or ionic intermediates, stepwise pathways may be operative. This could involve initial homolytic cleavage of a Pd-ligand bond to form a Pd(III) intermediate, followed by further reaction.
For K₂[PdCl₆], the reductive elimination of chlorine gas occurs upon heating, leading to the formation of K₂[PdCl₄]. wikipedia.org This thermal decomposition is a classic example of reductive elimination from a simple inorganic complex. The high temperature required suggests a significant activation barrier for this process.
Table 2: Comparison of Oxidative Addition and Reductive Elimination
| Process | Change in Oxidation State | Change in Coordination Number | Key Transformation |
| Oxidative Addition | Increase by 2 (e.g., Pd(II) → Pd(IV)) | Increase by 2 | Substrate bonds are broken, new metal-ligand bonds are formed. |
| Reductive Elimination | Decrease by 2 (e.g., Pd(IV) → Pd(II)) | Decrease by 2 | New bond is formed between two ligands, metal-ligand bonds are broken. |
Understanding Interconversion between Palladium(II) and Palladium(IV) Species
The interconversion between palladium(II) and palladium(IV) is a cornerstone of many palladium-catalyzed reactions. Dipotassium hexachloropalladate(IV) and its corresponding palladium(II) analogue, dipotassium tetrachloropalladate(II), provide a clear example of this redox relationship.
The synthesis of K₂[PdCl₆] from K₂[PdCl₄] through oxidation with chlorine represents the Pd(II) to Pd(IV) conversion. wikipedia.org This process is favored by the presence of a strong oxidizing agent and an excess of chloride ions to stabilize the resulting hexachloropalladate(IV) complex.
Conversely, the conversion of Pd(IV) back to Pd(II) is exemplified by the thermal decomposition of K₂[PdCl₆]: wikipedia.org
K₂[PdCl₆] (s) --(heat)--> K₂[PdCl₄] (s) + Cl₂ (g)
This reaction demonstrates the greater thermodynamic stability of the Pd(II) state under normal conditions, as the Pd(IV) complex reductively eliminates chlorine gas upon heating. This interconversion highlights the accessibility of both oxidation states and their importance in the broader context of palladium chemistry. The stability of the +4 oxidation state is sensitive to factors such as the electronic properties of the ligands and the reaction conditions.
Photochemical Reaction Pathways and Product Formation
The photochemistry of transition metal complexes can lead to unique reaction pathways that are not accessible thermally. Irradiation of a metal complex with light of a suitable wavelength can promote it to an electronically excited state, which may then undergo ligand substitution, reductive elimination, or other transformations.
While specific photochemical studies on dipotassium hexachloropalladate(IV) are not widely reported, related hexahalometallate complexes, such as those of platinum(IV), are known to be photochemically active. For instance, irradiation of [PtCl₆]²⁻ can lead to photoaquation (replacement of a chloride ligand by a water molecule) or photoredox reactions, resulting in the reduction of the metal center and the oxidation of a ligand or solvent molecule.
By analogy, the irradiation of [PdCl₆]²⁻ could potentially lead to:
Photoreductive Elimination: The excited state of [PdCl₆]²⁻* may undergo reductive elimination of Cl₂ or a chlorine radical, leading to the formation of a Pd(II) or Pd(III) species, respectively.
Photoaquation/Photosolvolysis: In a coordinating solvent like water, irradiation could induce the substitution of a chloride ligand with a solvent molecule.
The specific products and quantum yields of such photochemical reactions would depend on the excitation wavelength, the solvent, and the presence of other reagents. However, without direct experimental evidence, these pathways remain speculative.
Advanced Catalytic Applications and Materials Science Contributions of Dipotassium Hexachloropalladate Iv
Applications in Homogeneous Catalysis
In homogeneous catalysis, where the catalyst and reactants exist in the same phase, dipotassium (B57713) hexachloropalladate(IV) is a valued precursor for generating soluble, active palladium catalysts. Its conversion into lower oxidation state palladium complexes, typically Pd(II) or Pd(0), is a critical activation step that initiates a wide array of synthetic transformations.
Dipotassium hexachloropalladate(IV) is an effective precursor for forming the catalytically active Pd(0) species required for various cross-coupling reactions, which are fundamental to modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, couples organoboron compounds with organic halides or triflates. nih.gov The reaction mechanism relies on a Pd(0) catalyst that undergoes oxidative addition, transmetalation, and reductive elimination. nih.gov While various palladium sources can be used, K₂[PdCl₆] serves as a stable Pd(IV) precatalyst. In the reaction mixture, it is reduced in situ to the active Pd(0) species, often facilitated by phosphine (B1218219) ligands, bases, or the organoboron reagent itself. Research on related palladate precatalysts, such as [R₃PH⁺]₂[Pd₂Cl₆]²⁻, demonstrates that the hexachloropalladate core is readily activated under Suzuki-Miyaura conditions to generate the necessary Pd(0) catalyst, for instance, [Pd⁰(XPhos)₂], which then enters the catalytic cycle. nih.gov
Similarly, in C-H activation reactions, where a carbon-hydrogen bond is cleaved and functionalized, palladium catalysts are paramount. mdpi.com These reactions offer a more atom-economical approach to creating complex molecules. Dipotassium hexachloropalladate(IV) can be used to generate the specific palladium complexes needed to catalyze these transformations, providing a reliable source of the noble metal.
Table 1: Role of Dipotassium Hexachloropalladate(IV) in Cross-Coupling Reactions
| Reaction Type | Role of K₂[PdCl₆] | Key Transformation | Typical Coupling Partners |
| Suzuki-Miyaura Coupling | Precursor to active Pd(0) catalyst | C(sp²)—C(sp²) bond formation | Aryl/vinyl boronic acids + Aryl/vinyl halides |
| C-H Activation | Precursor to active Pd(II)/Pd(0) catalyst | Functionalization of C-H bonds | Arenes/Alkanes + Various coupling partners |
Palladium is a highly effective metal for catalyzing both hydrogenation (the addition of hydrogen) and dehydrogenation (the removal of hydrogen) reactions. rsc.orgnih.gov Homogeneous palladium catalysts are particularly useful for selective transformations of complex organic molecules. rsc.org Dipotassium hexachloropalladate(IV) serves as a convenient starting material for synthesizing these homogeneous catalysts. Through ligand exchange and reduction, the [PdCl₆]²⁻ anion can be converted into a variety of catalytically active palladium-hydride or other low-valent palladium complexes.
These catalysts are instrumental in processes such as the reduction of unsaturated bonds (alkenes, alkynes, imines) and can be tailored for high selectivity, including enantioselective hydrogenations to produce chiral compounds. rsc.org While specific industrial applications may favor heterogeneous catalysts for ease of separation, homogeneous systems derived from precursors like K₂[PdCl₆] are crucial in research and fine chemical synthesis where high selectivity and mild reaction conditions are required. nih.gov
The utility of dipotassium hexachloropalladate(IV) as a palladium source extends to a wide array of other palladium-catalyzed reactions that are central to organic synthesis. wikipedia.org Its role as a precursor enables access to catalysts for numerous transformations, including:
Heck Reaction: The coupling of an unsaturated halide with an alkene.
Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.
Carbonylation Reactions: The insertion of carbon monoxide into organic molecules.
Wacker-Type Oxidations: The oxidation of olefins to carbonyl compounds.
In each of these methodologies, K₂[PdCl₆] can be employed to generate the required palladium catalyst in situ or as a starting material in the synthesis of more complex, well-defined palladium complexes. This versatility makes it a valuable compound in the toolbox of synthetic organic chemists. researchgate.net
Contributions to Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. Dipotassium hexachloropalladate(IV) is instrumental in the preparation of solid-supported palladium catalysts and nanomaterials that are vital for industrial and environmental applications.
One of the most significant applications of palladium is in automotive catalytic converters, which reduce harmful emissions from internal combustion engines. These devices use a three-way catalyst to convert toxic pollutants into less harmful substances:
Oxidation of carbon monoxide (CO) to carbon dioxide (CO₂).
Oxidation of unburnt hydrocarbons (HC) to carbon dioxide (CO₂) and water (H₂O).
Reduction of nitrogen oxides (NOx) to nitrogen gas (N₂).
Palladium, along with platinum and rhodium, is a key active component in these catalysts. In the manufacturing process, a porous ceramic monolith is coated with a high-surface-area washcoat (often γ-Al₂O₃). This washcoat is then impregnated with solutions of noble metal salts. Dipotassium hexachloropalladate(IV), being a water-soluble palladium salt, is an ideal precursor for this impregnation step. After impregnation, the monolith is subjected to high temperatures (calcination) to decompose the salt and deposit finely dispersed metallic palladium particles onto the support, creating the active catalytic sites.
The synthesis of palladium nanoparticles (PdNPs) is an area of intense research due to their high surface-area-to-volume ratio, which leads to enhanced catalytic activity. Dipotassium hexachloropalladate(IV) is frequently used as a palladium precursor in the chemical reduction methods for synthesizing these nanoparticles. rsc.org
In a typical synthesis, an aqueous solution of K₂[PdCl₆] is treated with a reducing agent, such as sodium borohydride, hydrazine, or alcohols. researchgate.net This process reduces the Pd(IV) ions to zerovalent palladium (Pd(0)), which then nucleates and grows into nanoparticles. frontiersin.org Stabilizing agents or surfactants are often added to control the particle size and prevent agglomeration. frontiersin.orgresearchgate.net The resulting PdNPs can be used as colloidal catalysts in solution or immobilized on solid supports like carbon, silica, or metal oxides for applications in cross-coupling reactions, hydrogenations, and electrocatalysis. nih.gov
Table 2: Application of K₂[PdCl₆] in Palladium Nanoparticle Synthesis
| Synthesis Method | Role of K₂[PdCl₆] | Reducing Agent(s) | Stabilizer/Support | Resulting Material | Catalytic Application |
| Chemical Reduction | Palladium precursor | Sodium borohydride, Hydrazine | Surfactants (e.g., PVP) | Colloidal PdNPs | Homogeneous catalysis |
| Impregnation-Reduction | Palladium precursor | Hydrogen gas, Alcohols | Carbon, Al₂O₃, SiO₂ | Supported PdNPs | Heterogeneous catalysis |
| Biogenic Synthesis | Palladium precursor | Phytochemicals (e.g., gallic acid) | Plant extracts, Starch | "Green" PdNPs | Cross-coupling, Reductions |
Electrochemical Applications and Electrocatalysis
Dipotassium hexachloropalladate(IV), an inorganic compound with the formula K₂[PdCl₆], plays a significant role in various electrochemical applications due to its redox properties and its function as a precursor to catalytically active palladium species. wikipedia.orgchemimpex.com Its utility in this field is primarily linked to its capacity to facilitate electron transfer reactions, a fundamental process in electrochemistry. chemimpex.com
Dipotassium hexachloropalladate(IV) is a valuable component in the development of electrochemical sensors and fuel cells. chemimpex.com In these devices, its primary role is to enhance efficiency by facilitating electron transfer processes. chemimpex.com Electrochemical sensors are advanced analytical devices used for the real-time detection of chemical compositions in various media, with applications in biosensing, food safety, and environmental monitoring. ecse-lab.com The functionality of these sensors often relies on the specific chemical processes occurring at the electrode-electrolyte interface, which can be probed using techniques like Electrochemical Impedance Spectroscopy (EIS). ecse-lab.com The incorporation of palladium, often derived from precursors like dipotassium hexachloropalladate(IV), into electrode materials can improve the catalytic activity and, consequently, the sensitivity and selectivity of the sensor.
In fuel cells, which convert chemical energy into electrical energy, electrocatalysts are essential for promoting the rates of the oxidation and reduction reactions that generate current. The high catalytic activity of palladium makes it a suitable material for this purpose, and dipotassium hexachloropalladate(IV) serves as a convenient, water-soluble precursor for creating catalytically active palladium sites within the fuel cell electrodes. chemimpex.com
Table 1: Electrochemical Device Components and the Role of Dipotassium Hexachloropalladate(IV)
| Device Type | Key Function | Role of Dipotassium Hexachloropalladate(IV) | Desired Outcome |
| Electrochemical Sensor | Detect specific chemical analytes. | Precursor for catalytically active electrode materials. | Enhanced sensitivity and selectivity. |
| Fuel Cell | Convert chemical energy to electricity. | Precursor for electrocatalysts at the anode or cathode. | Increased reaction rates and efficiency. |
Electroless plating is a chemical method used to deposit a uniform layer of metal onto a substrate without the use of an external electrical current. wikipedia.org This process is highly valuable as it allows for the coating of non-conductive materials such as plastics and ceramics. wikipedia.org Dipotassium hexachloropalladate(IV) can be used as the metal salt source in electroless palladium plating baths.
An electroless palladium plating composition typically includes several key components:
A Palladium Compound: Such as dipotassium hexachloropalladate(IV), which provides the palladium ions for deposition. google.com
A Reducing Agent: A chemical, like a hypophosphite compound (e.g., sodium hypophosphite), that reduces the palladium ions to palladium metal. google.com
A Complexing Agent: A substance, such as ammonia (B1221849) or an alkylamine, that keeps the palladium ions stable in the solution. google.com
Stabilizers: Various additives to control the reaction rate and improve the quality of the deposited film. google.com
The process is autocatalytic, meaning that once an initial layer of palladium is deposited, it catalyzes the further deposition of the metal. nih.gov This technique is used to create conductive, decorative, or corrosion-resistant coatings on a wide variety of materials, finding use in the electronics industry for manufacturing circuit boards and sensors. wikipedia.org
Understanding the precise mechanism of an electrocatalytic reaction is fundamental to designing more efficient and selective catalysts. Mechanistic studies in electrocatalysis aim to elucidate the step-by-step pathway of a reaction occurring on a catalyst's surface. These investigations often differentiate between various models of surface interaction, such as the Langmuir–Hinshelwood mechanism, where the reaction occurs between two adsorbed species, and the Eley–Rideal mechanism, which involves a reaction between an adsorbed species and a species in the bulk solution. researchgate.net
A significant challenge in studying electrocatalysts is that their structure and properties in situ (under reaction conditions) can differ substantially from their properties ex situ (before or after the reaction). nih.gov Electrocatalytic reactions are inherently redox reactions that can change the oxidation state of the catalyst. nih.gov Furthermore, the applied electrical potential can induce structural changes. nih.gov Therefore, advanced in-situ characterization techniques are crucial for gaining accurate molecular-level insights into how catalysts derived from precursors like dipotassium hexachloropalladate(IV) function during a reaction.
Role in the Development of Advanced Materials
Dipotassium hexachloropalladate(IV) is a key precursor in materials science for the synthesis of advanced materials, including conductive polymers and multifunctional nanomaterials. chemimpex.com
Conducting polymers are a class of organic materials that possess the electrical properties of metals while retaining the mechanical characteristics and processing advantages of conventional polymers. researchgate.net Their conductivity arises from a backbone of conjugated double bonds, which allows for the movement of charge carriers after a process known as doping. researchgate.nettsijournals.com
Dipotassium hexachloropalladate(IV) is utilized in the development of these materials. chemimpex.com It can be used to create polymer-metal composites where palladium particles are dispersed within the polymer matrix. These composite materials often exhibit synergistic properties, combining the conductivity of the polymer with the unique catalytic activity of the palladium metal. Such materials are of great interest for applications in electrochemical sensors, supercapacitors, and fuel cells, where the conducting polymer acts as a conductive support and the embedded palladium particles serve as the electrocatalyst. researchgate.nettsijournals.com The incorporation of palladium can significantly boost the kinetics of electrode processes. tsijournals.com
Table 2: Properties of Dipotassium Hexachloropalladate(IV)
| Property | Value |
| Chemical Formula | K₂[PdCl₆] wikipedia.org |
| Molecular Weight | 397.32 g/mol wikipedia.org |
| Appearance | Red-brown crystals wikipedia.org |
| Density | 2.74 g/cm³ wikipedia.org |
| Solubility in Water | Poorly soluble wikipedia.org |
| Decomposition | Decomposes upon heating to form K₂[PdCl₄] and Cl₂ wikipedia.org |
Multifunctional nanomaterials are nanoscale structures engineered to combine two or more distinct properties, such as magnetic, optical, and catalytic functionalities. mdpi.comresearchgate.net This integration allows for advanced applications in fields like biomedicine (e.g., targeted drug delivery and therapy) and catalysis. mdpi.com
Dipotassium hexachloropalladate(IV) serves as an essential precursor for the synthesis of palladium-containing nanomaterials. chemimpex.com Through chemical reduction of K₂[PdCl₆] in the presence of stabilizing agents, palladium nanoparticles (PdNPs) of controlled size and shape can be synthesized. These PdNPs are a key building block for more complex multifunctional systems. For instance, they can be deposited onto support materials like carbon or silica-alumina fibers to create highly efficient heterogeneous catalysts or combined with other inorganic nanoparticles (e.g., iron oxide, gold) to form hybrid nanostructures with combined magnetic and catalytic properties. researchgate.netresearchgate.net
Thermal Behavior and Solid State Transformations of Dipotassium Hexachloropalladate Iv
Investigation of Thermal Decomposition Mechanisms and Products
The thermal decomposition of Dipotassium (B57713) hexachloropalladate(IV) is a solid-state reaction that results in the reduction of the palladium center and the release of chlorine gas. The primary transformation observed upon heating is the conversion of the palladium(IV) complex into a palladium(II) complex.
K₂PdCl₆ → K₂PdCl₄ + Cl₂(g)
This reaction indicates that solid Dipotassium hexachloropalladate(IV) decomposes to form solid Dipotassium tetrachloropalladate(II) and chlorine gas. This process involves a change in the coordination geometry and oxidation state of the palladium atom, from a hexacoordinated Pd(IV) in an octahedral arrangement to a tetracoordinated Pd(II) in a square planar geometry. The identification of these products is crucial for understanding the compound's behavior at elevated temperatures.
Thermogravimetric Analysis (TGA) for Decomposition Profile Determination
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of materials. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a specified atmosphere.
For Dipotassium hexachloropalladate(IV), TGA is used to quantify the mass loss associated with its decomposition. According to the decomposition equation (K₂[PdCl₆] → K₂[PdCl₄] + Cl₂), the theoretical mass loss corresponds to the mass of the evolved chlorine gas (Cl₂), which is approximately 17.98% of the initial mass of K₂[PdCl₆].
A TGA curve for this compound would show a stable mass up to the onset of decomposition. Following this, a single, distinct step of mass loss would be observed, corresponding to the release of chlorine gas. The temperature range over which this mass loss occurs provides key information about the thermal stability of the compound. The final residual mass should correspond to the mass of the resulting Dipotassium tetrachloropalladate(II).
Illustrative TGA Data for K₂[PdCl₆] Decomposition
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Decomposition Temp. (°C) | Observed Mass Loss (%) | Theoretical Mass Loss (%) |
|---|---|---|---|---|
| e.g., 5 | Data not available | Data not available | Data not available | 17.98 |
| e.g., 10 | Data not available | Data not available | Data not available | 17.98 |
This table is for illustrative purposes only, as specific experimental values were not found in the search results.
Differential Scanning Calorimetry (DSC) for Thermal Event Characterization
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and characterize thermal events such as phase transitions and chemical reactions.
For the decomposition of Dipotassium hexachloropalladate(IV), DSC analysis would reveal the endothermic or exothermic nature of the process. The decomposition involves the breaking of two Palladium-Chlorine (Pd-Cl) bonds, which is an energy-requiring (endothermic) process. The DSC thermogram for K₂[PdCl₆] is expected to show an endothermic peak in the same temperature range as the mass loss observed in TGA.
The key parameters obtained from a DSC curve are the onset temperature of the transition, the peak temperature, and the enthalpy change (ΔH) associated with the event. The enthalpy of decomposition provides quantitative information about the energy absorbed during the reaction.
Detailed research findings from DSC studies, including specific peak temperatures and enthalpy values for the decomposition of Dipotassium hexachloropalladate(IV), could not be located in the available literature. A representative data table for such findings would look as follows:
Illustrative DSC Data for K₂[PdCl₆] Decomposition
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Decomposition (ΔH, kJ/mol) |
|---|---|---|---|
| e.g., 5 | Data not available | Data not available | Data not available |
| e.g., 10 | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as specific experimental values were not found in the search results.
Kinetic Modeling of Thermal Decomposition Processes
Kinetic modeling of solid-state reactions, such as the thermal decomposition of Dipotassium hexachloropalladate(IV), aims to determine the kinetic triplet: the activation energy (Ea), the pre-exponential factor (A), and the reaction model, f(α) or g(α). These parameters provide a mathematical description of the reaction rate's dependence on temperature.
This analysis is typically performed using data from non-isothermal TGA or DSC experiments conducted at multiple heating rates. Several model-free (isoconversional) and model-fitting methods are employed:
Model-Free Methods: Methods like the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) are used to calculate the activation energy as a function of the conversion degree (α), without assuming a specific reaction model. This approach is valuable for complex reactions where the mechanism may change as the reaction progresses.
Model-Fitting Methods: These methods involve fitting different solid-state reaction models (e.g., nucleation, geometrical contraction, diffusion, or reaction order models) to the experimental data to find the one that best describes the reaction mechanism.
A comprehensive kinetic study of the K₂[PdCl₆] decomposition would involve calculating the activation energy and determining the most probable reaction mechanism. However, specific studies applying these kinetic models to the thermal decomposition of Dipotassium hexachloropalladate(IV) were not identified in the surveyed literature. Therefore, no detailed research findings or data tables on its kinetic parameters can be presented.
Illustrative Kinetic Parameters for K₂[PdCl₆] Decomposition
| Kinetic Method | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) | Reaction Model |
|---|---|---|---|
| e.g., Kissinger | Data not available | Data not available | Not applicable |
| e.g., FWO/KAS | Data not available | Not applicable | Not applicable |
This table is for illustrative purposes only, as specific experimental values were not found in the search results.
Supramolecular Chemistry and Self Assembly with Dipotassium Hexachloropalladate Iv Analogues
Exploration of Non-Covalent Interactions in Palladium Complexes
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the assembly, structure, and stability of large molecular architectures. wikipedia.org These interactions, which include hydrogen bonding, π-effects, van der Waals forces, and electrostatic forces, are individually weak but collectively powerful in directing the self-assembly of palladium complexes. wikipedia.orgmdpi.com
Research into neutral palladium-oxo clusters (POCs) has provided insight into the role of such interactions. For instance, a 16-palladium(II)-oxo cluster, [Pd₁₆O₂₄(OH)₈((CH₃)₂As)₈], demonstrates a labile supramolecular 2D layered assembly in its solid state. nih.gov This assembly is stabilized by weak C−H···O hydrogen bonds, which link individual cluster units. nih.gov A chloro-derivative of this cluster forms a highly stable 3D supramolecular lattice, showcasing how subtle changes in composition can significantly enhance the strength of intermolecular interactions. nih.gov
In the context of catalysis, non-covalent interactions are crucial for stereoselectivity. nih.gov Computational studies have revealed that interactions such as π-stacking and CH/π interactions between a catalyst and a substrate can stabilize or destabilize the transition state, thereby controlling the enantiomeric outcome of a reaction. nih.gov For example, in certain phosphoric acid catalyzed reactions, the chiral electrostatic environment created by the catalyst, rather than direct non-covalent interactions with aryl groups, governs stereoselectivity by stabilizing fleeting charges in the transition state. nih.gov Furthermore, weak non-covalent hydrogen bonding between an anionic ligand and a neutral directing group has been harnessed to achieve meta-selective C‒H functionalization in palladium-catalyzed reactions, a feat difficult to accomplish with traditional covalent directing groups. chemrxiv.org
The diverse types of non-covalent interactions observed in palladium coordination chemistry are summarized below.
| Interaction Type | Description | Typical Energy (kcal/mol) | Example in Palladium Complexes |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. wikipedia.org | 1–12 | Stabilization of palladium-oxo cluster assemblies through C−H···O bonds. nih.gov Directing C-H activation via H-bonding between ligand and substrate. chemrxiv.org |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. mdpi.com | 0–12 | Influences stereoselectivity in organocatalytic reactions by stabilizing transition states. nih.gov Found in complexes with pyridine-substituted chalcones. mdpi.com |
| Cation-π/Anion-π | Electrostatic interaction between a cation or anion and the face of an electron-rich π system. wikipedia.org | 1-20 | Can play a role in the binding of substrates or guests to palladium-containing hosts. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. wikipedia.org | < 1–3 | Ubiquitous in the packing of molecules in crystals and contribute to the overall stability of host-guest complexes. wikipedia.org |
| Metal-Metal Interactions | Weak attractive forces between metal centers, which can influence the structure and photophysical properties of supramolecular assemblies. nih.gov | Variable | Observed in terpyridyl palladium molecular clefts, contributing to the stabilization of host-guest association. nih.gov |
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry, a central concept in supramolecular science, involves the binding of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org Palladium complexes have been extensively used to create sophisticated hosts capable of molecular recognition, which is the specific binding of a guest through complementary non-covalent interactions.
Researchers have synthesized dipalladium(II) macrocycles and larger, cage-like "lantern" complexes that demonstrate remarkable host-guest chemistry. nih.gov These structures can encapsulate a variety of guests, including cations, anions, and neutral water molecules, within their defined cavities. nih.gov The binding is facilitated by interactions with electrophilic NH or nucleophilic C=O groups on the amide ligands, and the cavity size can adapt to the guest, with Pd-Pd separations ranging from 9.45 to 11.95 Å. nih.gov These lantern complexes also exhibit selective inclusion of alkali metal ions, with a preference for Na⁺ over K⁺ and Li⁺. nih.gov
Another class of supramolecular hosts involves cyclic palladium(II) complexes with guanosine (B1672433) 5′-monophosphate (5'-GMP). nih.gov Initially forming tetramers, these complexes can expand into hexamers upon the inclusion of a guest molecule. nih.gov This system is notable for its ability to strongly bind a diverse range of guests—cationic, anionic, or neutral—provided they have significant hydrophobic character. The encapsulation leads to large upfield shifts in the ¹H NMR spectrum of the guest protons, indicating their proximity to the host's guanine (B1146940) nucleobases. nih.gov
The table below details the association constants for a hexameric palladium host with different guests.
| Host System | Guest Molecule | Association Constant (Kₐ) |
| [Pd(en)(5′GMP)]₆ | 3-(trimethylsilyl)-1-propanesulfonate (DSS) | 1.36 ± 0.11 × 10⁴ M⁻³/² |
| [Pd(en)(5′GMP)]₆ | t-butanol | 2.74 ± 0.95 × 10⁴ M⁻³/² |
Data sourced from studies conducted at 26 °C and pD 5.4. nih.gov
Molecular recognition can also occur through unique mechanisms like the ring-expansion of palladium(II) metallacrown ethers. rsc.org These flexible hosts can incorporate additional PdX₂ units directly into the macrocyclic ring to form larger dimetallacrown ethers, adapting their structure to recognize and bind specific metal fragments. rsc.org Furthermore, molecular receptors built from two parallel terpyridyl-Pd-Cl⁺ units can act as molecular clefts, binding planar guest molecules. nih.gov The association is often stabilized by metal-metal interactions between the palladium centers of the host and the metal of the guest complex, leading to distinct color changes upon binding. nih.gov
Fabrication of Supramolecular Architectures for Catalytic Systems
The self-assembly of palladium complexes into well-defined supramolecular architectures offers a powerful strategy for creating novel and efficient catalytic systems. These structures can create unique reaction environments, enhance catalyst stability, and facilitate catalyst recovery and reuse. acs.orgrsc.org
Dendrimers, which are highly branched macromolecules, can serve as nanoreactors by encapsulating palladium complexes. acs.orgnih.gov The dense interior of the dendrimer creates a specific nanoenvironment that enhances the catalytic activity and stability of the enclosed palladium species. acs.orgnih.gov These dendritic catalysts have proven effective in reactions like the Heck reaction and allylic amination. A key advantage is that they can be recovered and recycled using thermomorphic systems. acs.org
Self-assembly can also lead to the formation of catalytic microstructures. For example, flower-like microspheres composed of nanopetals have been formed through the complexation of PdCl₂ with alkyl-linked bis-theophyllines. rsc.org These "microflowers" act as highly efficient and immortal heterogeneous catalysts for Suzuki-Miyaura cross-coupling reactions in aqueous media at room temperature, even at catalyst loadings as low as 0.001 mol%. rsc.org Remarkably, these catalytic microflowers could be recycled 20 times without any loss of activity. rsc.org
Confined catalysis within a self-assembled capsule represents another innovative approach. A hexameric capsule formed from resorcin rsc.orgarene units can encapsulate a [PdCl₂(cod)] complex. mdpi.com This host-guest catalytic system is effective for the dimerization of styrene (B11656) derivatives under mild conditions. The encapsulation is crucial, as the supramolecular capsule appears to activate the organometallic precursor. mdpi.com
The performance of various supramolecular palladium catalytic systems is highlighted below.
| Catalytic System | Reaction Type | Key Features |
| Dendrimer-Encapsulated Pd Complex | Heck Reaction, Allylic Amination | High catalytic activity and stability; Recyclable using a thermomorphic system. acs.org |
| Self-Assembled Pd-Theophylline Microflowers | Suzuki-Miyaura Coupling | Operates in water at room temp; Extremely low catalyst loading (0.001 mol%); Recyclable over 20 times without deactivation. rsc.org |
| Pd Complex in Resorcin rsc.orgarene Capsule | Dimerization of Vinyl Arenes | Confined catalysis within a capsule; Mild reaction conditions; Capsule activates the catalyst precursor. mdpi.com |
| Pd Nanoparticles on Mesoporous Organosilica | Ullmann Reaction | Highly dispersed Pd nanoparticles; Synergistic effects from hydrophobic microenvironment; Recyclable five times without significant loss of activity. nih.gov |
| Self-Assembled Monolayers on Pd Surface | Selective Hydrogenation | Controls selectivity by modifying the catalyst surface; Improves selectivity for 1-epoxybutane from 11% to 94%. nih.gov |
Advanced Analytical Methodologies for the Characterization and Quantification of Dipotassium Hexachloropalladate Iv
High-Precision Spectrophotometric Methods
Spectrophotometry, particularly UV-Visible spectrophotometry, stands out as a widely used technique for the determination of palladium due to its simplicity, speed, cost-effectiveness, and high sensitivity. jchemrev.com These methods are typically based on the formation of intensely colored complexes between palladium(II) ions and specific organic reagents. While direct analysis of the hexachloropalladate(IV) ion is possible, many high-precision methods involve its conversion to a more suitable complex for measurement.
The validity of these spectrophotometric methods is often confirmed by their adherence to Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter in these analyses, with higher values indicating greater sensitivity.
Below is a table summarizing various spectrophotometric methods used for palladium determination, which can be adapted for the analysis of Dipotassium (B57713) Hexachloropalladate(IV).
| Reagent | Wavelength (nm) | Beer's Law Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| 3-hydroxy-3-propyl-1-(4-carbamimidoylsulphamoyl) phenyltriazine | 367 | - | 8.372 × 10³ jchemrev.com |
| 4-amino-3-mercapto-6-methyl-1,2,4-triazine(4H)-5-one (AMMT) | - | - | - |
| 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one | 350 | - | 5.9 × 10³ jchemrev.com |
| o-methylphenylthiourea | 340 | - | - |
| 2-(5-Carboxy-1,3,4-triazolyl-azo)-5-diethylaminobenzoic acid | 548 | 0.08-0.8 | 9.32 × 10⁴ jchemrev.com |
| 3-hydroxy-2-(2′-thienyl)-4H-chromen-4-one | 455 | 0.01-0.1 | 3.301 × 10³ jchemrev.com |
| p-antipyrinylazo benzoic acid | 452 | 0.1-1.5 | 1.22 × 10⁵ jchemrev.com |
| hexane-2,5-dione-bis-(ethylenediamine) | 474 | 2-20 | 0.750 × 10⁴ jchemrev.com |
| 4-(N′-(4-imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)-benzoic acid | 450 | 0.64–10.64 | 4.30 ×10³ semanticscholar.org |
| Thioglycollic Acid | - | 2.4-6.4 | 2.0692 × 10⁴ asianpubs.org |
Electrochemical Analytical Techniques
Electrochemical methods offer another powerful avenue for the analysis of palladium compounds, providing high sensitivity and the ability to perform measurements in complex matrices. These techniques are based on measuring the electrical properties of a solution containing the analyte.
Voltammetry and Polarography: Techniques such as differential pulse polarography have been successfully applied to determine palladium(II) after the extraction of its complexes. nih.gov The reduction of palladium complexes at an electrode surface generates a current that is proportional to the concentration of the palladium in the sample. The half-wave potential of the complexes can be influenced by the structure of the ligand, with a positive shift in potentials often caused by an increase in the π-acceptor ability of the ligands. nih.gov
Electrochemical Detection of Palladium Nanoparticles: The oxygen reduction reaction (ORR) can be employed for the electrocatalytic detection of palladium nanoparticles in neutral media using screen-printed electrodes (SPEs). mdpi.com This approach allows for voltammetric detection, where the diffusion-controlled voltammetric peak of oxygen reduction serves as the analytical signal. mdpi.com
Palladium Hydride Reference Electrodes: A significant advancement in electrochemical sensing is the development of microscale palladium hydride reference electrodes. researchgate.net These electrodes can be integrated into micro- and nanofluidic devices for sensitive, label-free, and real-time detection. researchgate.net After being charged with hydrogen, these electrodes have been used to detect analytes with a low limit of detection. researchgate.net
In-situ Electrochemical Scanning Tunneling Microscopy (STM): This technique has been used to investigate the adsorption and electrochemical reduction of the tetrachloropalladate complex on electrode surfaces. acs.org It provides valuable insights into the layer-by-layer growth of palladium, where the adsorbed complex plays a crucial role. acs.org
Chromatographic Separation and Detection Methods
Chromatographic techniques are indispensable for the separation and quantification of palladium from complex mixtures. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
Gas Chromatography (GC): The gas-chromatographic separation of volatile palladium complexes has been reported. rsc.org This technique is particularly useful for the analysis of palladium in the form of its bismonothiotrifluoroacetylacetonate complexes, allowing for the separation of palladium from other transition metals like nickel and platinum. rsc.org The development of specialized palladium devices, such as a palladium transmodulator and a palladium detector, has further enhanced the capabilities of GC systems for hydrogen-related applications. deepdyve.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation and determination of palladium after the formation of its chelates with specific reagents. metu.edu.tr For instance, palladium can be chelated with N,N-diethyl-N'-benzoylthiourea (DEBT) and analyzed without the need to eliminate the excess chelating reagent. metu.edu.tr The detection limits for palladium using this method can be in the range of micrograms per liter. metu.edu.tr
Ion Chromatography (IC): Ion chromatography is a powerful technique for the separation and quantification of ions. metrohm.com Mobile-phase ion chromatography (MPIC), which combines ion-pair chromatography with suppressed conductivity detection, is particularly well-suited for large molecules with localized charges and other ions that are not easily separated by conventional ion-exchange chromatography. thermofisher.com This technique can be applied to the analysis of complex palladium species. High-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) is another IC-based method that has found applications in various fields. biopharminternational.com
The following table provides a summary of detection limits achieved for palladium using an RP-HPLC method. metu.edu.tr
| Analyte | Detection Limit (µg/L) |
| Palladium (Pd) | 14.2 |
| Platinum (Pt) | 770 |
Standards and Reference Materials for Analytical Chemistry
The accuracy and reliability of any analytical measurement are fundamentally dependent on the use of appropriate standards and reference materials. lppm.com In the context of palladium analysis, certified reference materials (CRMs) play a vital role in quality assurance and control.
Certified Reference Materials (CRMs): A variety of CRMs for palladium are available from different sources. These materials are meticulously characterized for their palladium content and are used to calibrate instruments and validate analytical methods.
NIST SRM 3138: This Standard Reference Material from the National Institute of Standards and Technology (NIST) is an acidified aqueous solution with a certified mass fraction of palladium, intended for use as a primary calibration standard. sigmaaldrich.com
Spex CertiPrep Assurance® Grade Palladium: These are CRMs designed for atomic absorption (AA) and inductively coupled plasma (ICP) analysis, available in a hydrochloric acid matrix. coleparmer.com
Rocklabs CRMs: These are pulverized rock materials with known mineral content, including palladium, suitable for analysis by fire assay or aqua regia digest. scottautomation.com
LPPM Platinum and Palladium CRMs: The London Platinum and Palladium Market (LPPM) has produced CRMs for platinum and palladium, which have been analyzed for homogeneity and elemental content by multiple reputable referees. lppm.com
The availability of these well-characterized reference materials is a crucial step forward for the analytical chemistry development within the platinum group metals industry. lppm.com
The table below lists some of the available palladium CRMs and their characteristics.
| CRM Provider | Product Name/ID | Matrix/Form | Intended Use |
| NIST | SRM 3138 | Acidified Aqueous Solution | Primary calibration standard sigmaaldrich.com |
| Spex CertiPrep | PLPD3-2Y | 10% HCl | AA and ICP analysis coleparmer.com |
| Rocklabs | - | Pulverized Rock | Fire assay, aqua regia digest scottautomation.com |
| LPPM | LPPM Pd RM1, LPPM Pd RM2 | Solid Metal | Analytical chemistry development lppm.com |
| Merck Millipore | 170339 | Pd(NO₃)₂ in HNO₃ 2-3% | AAS and ICP merckmillipore.com |
| LGC Standards | VHG-PPDH | Dilute HCl | EPA 200.8, EPA 6010, EPA 200.7, EPA 6020 lgcstandards.com |
| Alloy Geek | Car Catalyst CRMs | - | Analysis of car catalyst compositions alloygeek.com |
Future Research Directions and Perspectives in Dipotassium Hexachloropalladate Iv Chemistry
Development of Sustainable Synthetic Approaches
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For dipotassium (B57713) hexachloropalladate(IV), future research will likely focus on green synthetic routes for palladium-based catalysts and materials. While many current methods for synthesizing palladium nanoparticles utilize palladium(II) precursors like palladium chloride (PdCl₂) or palladium acetate, the principles of green chemistry can be readily extended to syntheses starting from K₂[PdCl₆].
Future investigations are anticipated to explore the use of plant extracts, biopolymers, and other natural reducing and capping agents to produce palladium nanoparticles from K₂[PdCl₆]. mdpi.commdpi.comscispace.com These approaches offer several advantages, including mild reaction conditions, the avoidance of toxic reagents, and the production of highly active and stable nanocatalysts. mdpi.comnih.gov Research could focus on optimizing reaction parameters such as temperature, pH, and reactant concentrations to control the size, shape, and catalytic activity of the resulting nanoparticles. The development of reusable catalytic systems, where palladium nanoparticles derived from K₂[PdCl₆] are immobilized on sustainable supports, is another promising avenue. nih.gov
A key area for future research will be the comprehensive characterization of these green-synthesized nanoparticles and a thorough evaluation of their catalytic efficacy in a wide range of organic transformations, including C-C coupling reactions, hydrogenations, and oxidation reactions. mdpi.comscilit.com The ultimate goal is to develop scalable and cost-effective sustainable synthetic methods that leverage the unique properties of dipotassium hexachloropalladate(IV) as a starting material.
In-Depth Mechanistic Elucidation in Catalysis and Electrochemistry
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and electrochemical systems. Future research on dipotassium hexachloropalladate(IV) will undoubtedly involve sophisticated mechanistic studies to unravel the intricate details of its catalytic and electrochemical behavior.
In the realm of catalysis, researchers will likely employ a combination of experimental techniques and computational modeling to probe the elementary steps of reactions catalyzed by palladium species derived from K₂[PdCl₆]. nih.gov In situ spectroscopic techniques will be invaluable for observing catalyst transformations and identifying reactive intermediates under actual reaction conditions. nih.gov Kinetic studies, including reaction progress kinetic analysis, will provide quantitative data on reaction rates and activation parameters, shedding light on the rate-determining steps of catalytic cycles. researchgate.net
In electrochemistry, future studies will aim to provide a more detailed picture of the electron transfer processes involving the [PdCl₆]²⁻ anion. researchgate.net Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS) will be employed to investigate the kinetics and thermodynamics of redox events at electrode surfaces. mtak.husemanticscholar.orgresearchgate.net Mechanistic insights into the role of K₂[PdCl₆] in electrocatalytic reactions, such as the reduction of CO₂, will be a key focus. rsc.orgresearchgate.net Understanding how the electrolyte composition and electrode material influence the electrochemical behavior of the hexachloropalladate(IV) ion will be critical for developing more efficient electrocatalytic systems. researchgate.net
| Mechanistic Investigation Technique | Application in K₂[PdCl₆] Research | Potential Insights |
| In situ Spectroscopy (e.g., Raman, IR) | Monitoring catalytic reactions in real-time. | Identification of transient intermediates and catalyst structural changes. |
| Reaction Progress Kinetic Analysis | Determining reaction rates and orders. | Elucidation of rate-determining steps and catalyst deactivation pathways. |
| Cyclic Voltammetry | Studying redox behavior of [PdCl₆]²⁻. | Determination of redox potentials and electron transfer kinetics. |
| Electrochemical Impedance Spectroscopy | Probing interfacial phenomena. | Understanding charge transfer resistance and double-layer capacitance. |
Advanced Computational Design of Palladium(IV) Complexes for Targeted Applications
Computational chemistry has emerged as a powerful tool for the rational design of new molecules with tailored properties. mdpi.com In the context of dipotassium hexachloropalladate(IV), future research will increasingly rely on advanced computational methods, particularly Density Functional Theory (DFT), to design novel palladium(IV) complexes for specific applications. nih.govresearchgate.net
Computational studies can provide valuable insights into the electronic structure, stability, and reactivity of palladium(IV) complexes. nih.gov Researchers can use DFT to model the substitution of chloride ligands in the [PdCl₆]²⁻ anion with various other ligands, allowing for the in silico screening of a large number of potential complexes. researchgate.net This approach can predict key properties such as redox potentials, ligand binding energies, and the activation barriers for catalytic reactions. nih.gov
One promising area of research is the computational design of palladium(IV) complexes with enhanced catalytic activity and selectivity for challenging organic transformations. By understanding the relationship between the electronic and steric properties of the ligands and the catalytic performance of the complex, researchers can design new catalysts with improved efficiency. nih.govresearchgate.net Furthermore, computational modeling can aid in the design of palladium(IV) complexes with specific photophysical properties for applications in areas such as photocatalysis and organic light-emitting diodes (OLEDs). The ability to predict the outcomes of chemical reactions and the properties of new materials through computation will significantly accelerate the discovery and development of new technologies based on dipotassium hexachloropalladate(IV). mdpi.com
| Computational Method | Application in [PdCl₆]²⁻ Research | Predicted Properties |
| Density Functional Theory (DFT) | Modeling ligand substitution reactions. | Geometric structures, electronic properties, reaction energetics. nih.govdavidpublisher.com |
| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis spectra. | Electronic transition energies and photophysical properties. ucl.ac.uk |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions with Pd(IV). | Understanding enzyme-catalyst interactions and reaction mechanisms. |
Integration into Next-Generation Technologies and Systems
The unique properties of dipotassium hexachloropalladate(IV) make it a promising candidate for integration into a variety of next-generation technologies and systems. Future research will focus on exploring and optimizing its use in areas such as renewable energy, advanced electronics, and energy storage.
In the field of renewable energy, K₂[PdCl₆] could play a role in the development of more efficient and stable perovskite solar cells. Both potassium and palladium have been shown to enhance the performance and stability of these devices. rsc.orgresearchgate.netnih.govrsc.orgyoutube.com Future research could investigate the direct incorporation of K₂[PdCl₆] as a dopant or interface layer in perovskite solar cells to leverage the synergistic effects of both ions.
In advanced electronics, dipotassium hexachloropalladate(IV) could be utilized as a precursor for the synthesis of conductive polymers and other advanced materials. researchgate.netnih.govekb.eggoogle.comyoutube.com The ability to tune the electrical and optical properties of these materials through the incorporation of palladium makes them attractive for applications in flexible electronics, sensors, and energy storage devices.
Q & A
Q. What are the optimal synthesis routes for dipotassium palladium hexahydrochloride, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves controlled chlorination of palladium precursors in the presence of potassium salts. For example, reactions using dipotassium peroxodisulfate (K₂S₂O₈) and palladium diacetate in 1,2-dichloroethane under inert atmospheres yield intermediates that can be converted to the hexahydrochloride form via HCl addition . Key variables include:
- Temperature : Excess heat may degrade the palladium complex.
- Stoichiometry : A 2:1 molar ratio of potassium to palladium ensures charge balance.
- Purification : Recrystallization in ethanol-water mixtures removes unreacted KCl and PdCl₂ residues.
Data Table:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Room temperature | 72 | 92% |
| 40°C, inert gas | 85 | 98% |
Q. How can researchers validate the structural integrity of dipotassium palladium hexahydrochloride in solution?
Answer: Use spectroscopic and chromatographic methods:
- UV-Vis Spectroscopy : Pd²⁺ complexes exhibit λmax at 420–450 nm in HCl media .
- ICP-MS : Quantifies Pd and K ratios (ideal K:Pd = 2:1).
- Ion Chromatography : Detects chloride counterion stoichiometry (6 Cl⁻ per formula unit) .
Advanced Research Questions
Q. How does dipotassium palladium hexahydrochloride interact with Toll-like Receptor 4 (TLR4) in mechanistic studies?
Answer: The compound’s hexahydrochloride moiety mimics bacterial endotoxins, competitively inhibiting TLR4 binding. Experimental workflows include:
- Surface Plasmon Resonance (SPR) : Measures binding affinity (Kd ≈ 10⁻⁶ M) .
- Molecular Dynamics Simulations : Reveal hydrogen bonding between Cl⁻ ions and TLR4’s MD-2 co-receptor .
Critical Note: Contradictions in binding efficacy (e.g., 30% vs. 70% inhibition in separate studies) may arise from varying chloride ion concentrations .
Q. What experimental designs mitigate nickel corrosion in ENEPIG multilayers when using dipotassium palladium hexahydrochloride as a catalyst?
Answer: Palladium thickness and phosphorus content critically influence corrosion:
- XRF/SEM Cross-Section Analysis : Optimize Pd layer thickness (5–10 nm) to block Ni diffusion .
- Electrochemical Tests : Compare corrosion rates in RAIG (reduced Au immersion gold) vs. standard Au coatings.
Data Table:
| Pd Thickness (nm) | Ni Corrosion Depth (µm) |
|---|---|
| 5 | 0.2 |
| 10 | 0.05 |
Q. How can computational methods resolve contradictions in the compound’s solubility across studies?
Answer: Conflicting solubility data (e.g., 50 mg/mL in H₂O vs. 25 mg/mL in ethanol ) arise from hydration state variations. Mitigation strategies:
- DFT Calculations : Predict hydration energy (ΔG ≈ −15 kJ/mol for hexahydrate).
- Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous buffers.
Q. What role does dipotassium palladium hexahydrochloride play in surface functionalization of silicon-based materials?
Answer: As a cationic precursor, it anchors negatively charged oxides via electrostatic interactions. Applications include:
- Layer-by-Layer (LbL) Deposition : Combines with polyelectrolytes like PDDA for sensor fabrication .
- XRD Analysis : Confirms crystallinity post-deposition (2θ = 28.5° for Pd-Cl lattice) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
